4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde
Overview
Description
4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzo[b]thiophene core, which is a sulfur-containing heterocycle, linked to an oxazole ring through an ethoxy bridge. The presence of a carbaldehyde group at the 7-position of the benzo[b]thiophene ring adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the ethoxy group and the oxazole ring. The final step involves the formylation of the benzo[b]thiophene ring to introduce the carbaldehyde group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The benzo[b]thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carboxylic acid.
Reduction: 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the oxazole and benzo[b]thiophene rings allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-7-carbaldehyde: Lacks the oxazole and ethoxy groups, making it less complex.
4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene: Lacks the carbaldehyde group, affecting its reactivity.
Uniqueness
4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and benzo[b]thiophene rings, along with the carbaldehyde group, allows for versatile applications in various fields .
Properties
IUPAC Name |
4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophene-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-14-18(22-21(25-14)15-5-3-2-4-6-15)9-11-24-19-8-7-16(13-23)20-17(19)10-12-26-20/h2-8,10,12-13H,9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOPPOQPYOBXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457790 | |
Record name | 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475480-88-7 | |
Record name | 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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